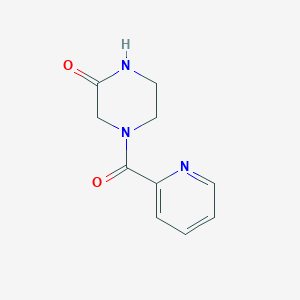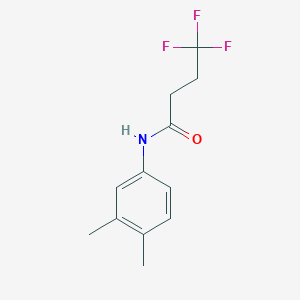![molecular formula C16H27N3O2 B12239354 N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239354.png)
N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the formation of the piperidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
- 1-piperidin-4-yl-pyrrolidin-2-one
- 4-Methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide .
Uniqueness
N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific structure, which includes a cyclopropane carboxamide group. This structural feature may confer unique chemical and biological properties, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C16H27N3O2 |
|---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
N-[1-(2-oxo-2-piperidin-1-ylethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H27N3O2/c20-15(19-9-2-1-3-10-19)12-18-8-4-5-14(11-18)17-16(21)13-6-7-13/h13-14H,1-12H2,(H,17,21) |
InChI Key |
LLPNUCJHGKQATI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCCC(C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline](/img/structure/B12239272.png)
![4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12239276.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239290.png)

![N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
![{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239320.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile](/img/structure/B12239322.png)
![5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239329.png)
![5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239332.png)

![2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine](/img/structure/B12239348.png)
![1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12239349.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12239358.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12239359.png)
